Cas no 2514-33-2 (2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one)

2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one structure
2514-33-2 structure
Product Name:2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one
Numero CAS:2514-33-2
MF:C14H11NO2S
MW:257.307642221451
CID:1424474
PubChem ID:11054313
Update Time:2025-04-20

2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-methoxyphenyl)-1,2-benzothiazol-3(2h)-one
    • 2-(p-methoxy-o-nitrophenyl)-benzo[b]thiophene
    • 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one
    • Benzo[b]thiophene, 2-(4-methoxy-2-nitrophenyl)-
    • 2-(p-methoxy-o-nitrophenyl)benzo[b]thiophene
    • CTK1B3694
    • 2-(4-methoxyphenyl)benz[d]isothiazol-3(2H)-one
    • SureCN6955307
    • 2-(2'-nitro-4'-methoxyphenyl)benzo[b]thiophene
    • CHEMBL609268
    • 2-(4-methoxyphenyl)benzisothiazol-3(2H)-one
    • 2-(p-methoxyphenyl)-1,2-benzisothiazolin-3-one
    • 2-(4-methoxyphenyl)benzo[d]isothiazol-3-one
    • 2-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one
    • 2-(p-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one
    • 2-(p-methoxy-o-nitrophenyl)-benzo[b]thiophene; 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one; Benzo[b]thiophene, 2-(4-methoxy-2-nitrophenyl)-; 2-(p-methoxy-o-nitrophenyl)benzo[b]thiophene; CTK1B3694; 2-(4-methoxyphenyl)benz[d]isothiazol-3(2H)-one; SureCN6955307; 2-(2'-nitro-4'-methoxyphenyl)benzo[b]thiophene; CHEMBL609268; 2-(4-methoxyphenyl)benzisothiazol-3(2H)-one; 2-(p-methoxyphenyl)-1,2-benzisothiazolin-3-one; 2-(4-methoxyphenyl)
    • CHEBI:92462
    • Q27164198
    • 2-(4-methoxyphenyl)-1,2-benzothiazol-3-one
    • 2514-33-2
    • KUC103867
    • 2-(4-Methoxy-phenyl)-benzo[d]isothiazol-3-one
    • DB-133603
    • SMR001831613
    • KUC103867N
    • CHEMBL327502
    • MLS003116059
    • cid_11054313
    • 2-(4-methoxyphenyl)-benzo[d]isothiazol-3-one
    • KSC-6-098
    • BDBM61916
    • SCHEMBL1897990
    • Inchi: 1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3
    • Chiave InChI: ADVCMQZATPXDMZ-UHFFFAOYSA-N
    • Sorrisi: S1C2C=CC=CC=2C(N1C1C=CC(=CC=1)OC)=O

Proprietà calcolate

  • Massa esatta: 257.05113
  • Massa monoisotopica: 257.05104977g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 54.8Ų

Proprietà sperimentali

  • PSA: 29.54
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD